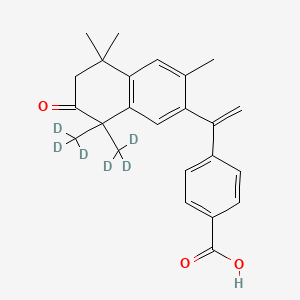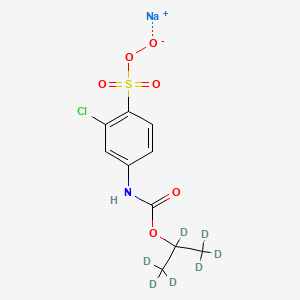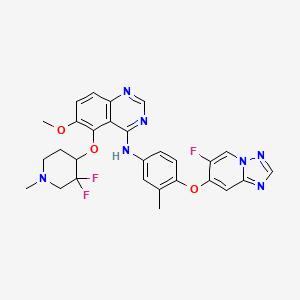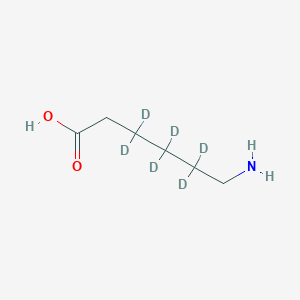
6-Aminohexanoic Acid-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminocaproic acid-d6, also known as deuterium-labeled 6-Aminocaproic acid, is a stable isotope-labeled compound. It is a derivative of 6-Aminocaproic acid, a monoamino carboxylic acid. The deuterium labeling is used to study the pharmacokinetic and metabolic profiles of drugs, as it can affect the behavior of the compound in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
6-Aminocaproic acid-d6 can be synthesized through the deuteration of 6-Aminocaproic acid. One common method involves the use of deuterated reagents in the synthesis process. For example, the deuteration can be achieved by using deuterium gas or deuterated solvents in the presence of a catalyst .
Industrial Production Methods
Industrial production of 6-Aminocaproic acid-d6 typically involves the hydrolysis of caprolactam in the presence of deuterated water and a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrolysis and high yield .
化学反应分析
Types of Reactions
6-Aminocaproic acid-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxohexanoic acid.
Reduction: It can be reduced to form 6-aminohexanol.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 6-oxohexanoic acid.
Reduction: 6-aminohexanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
6-Aminocaproic acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Used in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Used in the development of antifibrinolytic agents to study their pharmacokinetics and metabolism.
Industry: Used in the production of nylon-6 and other polymers as a precursor
作用机制
6-Aminocaproic acid-d6 exerts its effects by inhibiting the activation of plasminogen to plasmin, thereby reducing fibrinolysis. It binds reversibly to the kringle domain of plasminogen, blocking its binding to fibrin and preventing its activation to plasmin. This results in reduced clot lysis and decreased bleeding .
相似化合物的比较
Similar Compounds
6-Aminocaproic acid: The non-deuterated form of 6-Aminocaproic acid-d6.
1,6-Hexamethylenediamine: Another precursor used in the production of nylon-6.
Adipic acid: Used in the production of nylon-6,6.
Uniqueness
6-Aminocaproic acid-d6 is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetic and metabolic profiles. This labeling provides insights into the behavior of the compound in biological systems, which is not possible with non-labeled compounds .
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
137.21 g/mol |
IUPAC 名称 |
6-amino-3,3,4,4,5,5-hexadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2 |
InChI 键 |
SLXKOJJOQWFEFD-NMFSSPJFSA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])CN |
规范 SMILES |
C(CCC(=O)O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


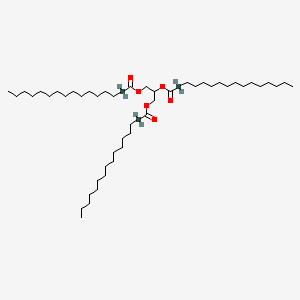
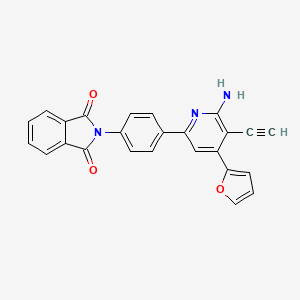
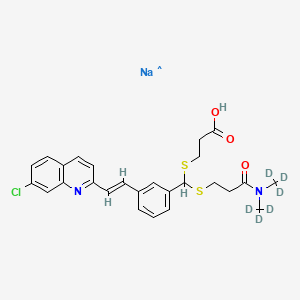

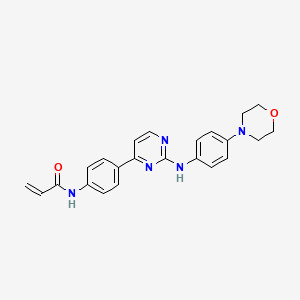
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
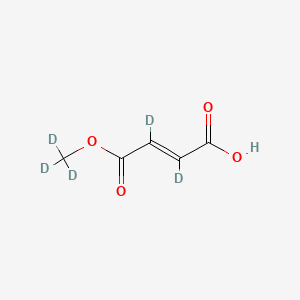
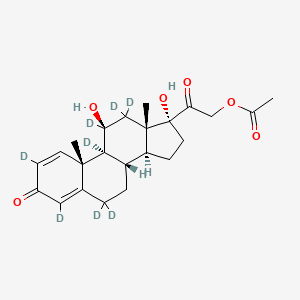
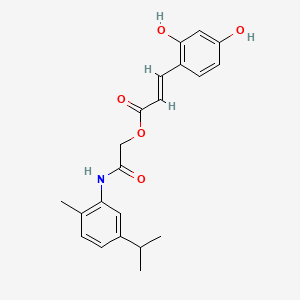
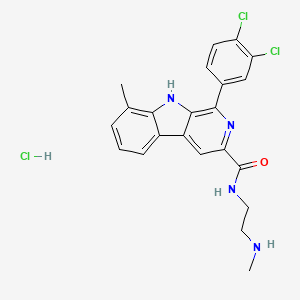
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
